Perfluoro-tert-butylcyclohexane (Oxycyte) is a third-generation perfluorocarbon (PFC) emulsion developed for its oxygen-carrying capacity. [, ] PFCs are synthetic, inert compounds characterized by their ability to dissolve large amounts of gases, particularly oxygen. [, ] This property makes Oxycyte a potential therapeutic agent for conditions involving ischemia or hypoxia, where it can act as an oxygen carrier to supplement the blood's oxygen delivery. [, , , , , , , ]
Perfluoro tert-butylcyclohexane is a fluorinated compound characterized by its unique molecular structure and properties. It is classified under perfluoroalkyl substances, which are known for their stability and resistance to degradation in the environment. The compound has gained attention in various scientific fields due to its potential applications in medical imaging and materials science.
Perfluoro tert-butylcyclohexane has the molecular formula and a molecular weight of approximately 500.08 g/mol. It is often used in research related to perfluorinated compounds, which are recognized for their unique physicochemical properties, including low surface tension and high chemical stability. This compound is categorized as a perfluoroalkane, specifically a perfluorocycloalkane due to its cyclohexane structure modified with tert-butyl groups.
The synthesis of perfluoro tert-butylcyclohexane typically involves several methods, including:
The synthesis process often requires careful control of reaction conditions, such as temperature and pressure, to achieve high yields and purity levels.
Perfluoro tert-butylcyclohexane features a cyclohexane ring fully substituted with fluorine atoms at the tert-butyl position. The structural formula can be represented as follows:
Key structural data include:
The presence of multiple fluorine atoms contributes to the compound's hydrophobic characteristics and stability.
Perfluoro tert-butylcyclohexane undergoes various chemical reactions typical of perfluorinated compounds, including:
These reactions are essential for understanding how perfluoro tert-butylcyclohexane can be utilized in different applications, particularly in creating advanced materials .
The mechanism of action for perfluoro tert-butylcyclohexane in biological systems primarily revolves around its use as a contrast agent in magnetic resonance imaging (MRI). The compound's fluorine atoms provide distinct signals in Fluorine-19 magnetic resonance imaging, allowing for enhanced imaging capabilities.
This mechanism highlights the significance of perfluoro tert-butylcyclohexane in medical diagnostics.
Perfluoro tert-butylcyclohexane exhibits several notable physical and chemical properties:
Relevant data includes:
These properties make it suitable for applications requiring chemical inertness and stability.
Perfluoro tert-butylcyclohexane has several significant applications:
Perfluorocarbon (PFC)-based oxygen carriers emerged from Leland Clark Jr.'s foundational 1966 demonstration of mammalian survival while breathing oxygenated PFC liquids. First-generation PFC emulsions like Fluosol-DA (greenhouse-approved in the 1980s) faced limitations including:
Second-generation PFCs (e.g., Perftoran in Russia) improved emulsion stability but retained relatively low oxygen solubility. The progression to third-generation PFCs prioritized:
PFCs transport gases via passive diffusion rather than hemoglobin's chemical binding, enabling more efficient oxygen offloading (≈100% release vs. hemoglobin's 25%). This mechanistic advantage underpinned the development of high-performance PFCs like perfluoro tert-butylcyclohexane (PFTBCH) for ischemic conditions [3] [9].
Table 1: Generational Evolution of PFC Oxygen Carriers
Generation | Representative Products | O₂ Solubility (vol%) | Particle Size | Key Limitations |
---|---|---|---|---|
First | Fluosol-DA | 10–15 | 100–200 nm | Frozen storage, short half-life |
Second | Perftoran, Oxygent | 20–25 | 80–150 nm | Pulmonary hypertension, instability |
Third | Oxycyte (PFTBCH emulsion) | 40–60 | 0.12–0.22 µm | Thrombocytopenia (mitigated via dosing) |
PFTBCH (C₁₀F₂₀, CAS 84808-64-0) was pioneered by Leland Clark and developed commercially by Synthetic Blood International (later Oxygen Biotherapeutics/Tenax Therapeutics). Its molecular structure features:
Key patents protect formulation technologies and applications:
The compound's crystalline structure at room temperature necessitated emulsion development (Oxycyte®) for biomedical use. Patent activity peaked during 2009–2013, focusing on emulsion stabilization and diagnostic/therapeutic applications in stroke and trauma [1] [4].
Table 2: Molecular Characteristics of PFTBCH
Property | Value | Method |
---|---|---|
Molecular formula | C₁₀F₂₀ | Empirical analysis |
Molecular weight | 500.078 g/mol | Mass spectrometry |
XLogP3 | 7.00 (estimated) | Computational prediction |
Water solubility | 0.0001703 mg/L at 25°C | Experimental measurement |
SMILES | FC(F)(F)C(C(F)(F)F)(C(F)(F)F)C1(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C1(F)F | Canonical representation |
InChIKey | VLTXBOGHSBHSAC-UHFFFAOYSA-N | Standardized identifier |
PFTBCH is the active component of Oxycyte® – a 60% (w/v) submicron emulsion stabilized by egg-yolk phospholipids. Its designation as a third-generation PFC emulsion derives from:
In ischemic stroke models, PFTBCH emulsions increased brain tissue oxygen tension by >10% within 30 minutes of administration. This efficacy is attributed to:
PFTBCH also enables dual therapeutic-diagnostic functionality:
Table 3: Comparative Analysis of Third-Generation PFC Emulsions
Parameter | Oxycyte® (PFTBCH) | Perfluorodecalin | Perfluoro(methyldecalin) |
---|---|---|---|
Oxygen Capacity | 50–60 vol% | 40–45 vol% | 45–50 vol% |
Emulsion Concentration | 60% w/v | 14–25% w/v | 35–50% w/v |
Mean Droplet Size | 120–220 nm | 150–300 nm | 180–350 nm |
Blood Half-life | 7–12 hours | 3–6 hours | 5–8 hours |
Detection Sensitivity in Blood | 0.05 µg/mL (HS-GC-MS/MS) | 0.5 µg/mL | 0.2 µg/mL |
The HS-GC-MS/MS method developed for PFTBCH quantification achieves detection limits of 0.05 µg/ml in blood – critical for doping control and pharmacokinetic studies. This sensitivity is 10× higher than earlier methods for decalin-based PFCs, attributable to PFTBCH's unique mass fragmentation pattern (dominant ions at m/z 69, 100, 131) [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7